molecular formula C22H22FN5O B2646995 1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide CAS No. 1251581-94-8

1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide

Cat. No. B2646995
CAS RN: 1251581-94-8
M. Wt: 391.45
InChI Key: AHLYXGMXXJKJKL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromophenylsulfonyl group, a methoxybenzyl group, and a carboxamide group attached to a 3-methylpiperidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 3-methylpiperidine ring, the introduction of the carboxamide group, and the attachment of the bromophenylsulfonyl and methoxybenzyl groups . The exact methods would depend on the specific reactions used and the order in which the groups are attached.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenylsulfonyl, methoxybenzyl, and carboxamide groups would likely have significant effects on the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the bromine atom in the bromophenylsulfonyl group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Research Context

1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide is a compound that has been explored in various scientific studies. This research primarily focuses on its synthesis, structural analysis, and potential biological activities. It's important to note that this compound is part of a larger group of bromophenol derivatives, which have been studied extensively for their potential applications in different fields of science.

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds similar to this compound have been a focus of several studies:

  • Hirokawa, Horikawa, & Kato (2000) describe an efficient synthesis process for a related compound, which is a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
  • Banerjee et al. (2002) studied the crystal structure and molecular conformation of a solvated version of a related compound, providing insights into its structural properties (Banerjee et al., 2002).

Biological Activities

Research into the biological activities of bromophenol derivatives, which include compounds similar to this compound, has shown diverse potential applications:

  • Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, although these compounds were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).
  • Pişkin, Canpolat, & Öztürk (2020) synthesized a new zinc phthalocyanine substituted with a derivative similar to the compound , showing potential for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is a pharmaceutical compound, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring new methods of synthesis, investigating its behavior under different conditions, and testing its effectiveness for various uses .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O/c23-18-10-4-5-11-19(18)28-21(17-9-6-13-24-15-17)20(26-27-28)22(29)25-14-12-16-7-2-1-3-8-16/h4-7,9-11,13,15H,1-3,8,12,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLYXGMXXJKJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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